molecular formula C9H8N2O2 B1320122 2-Methyl-2H-indazole-4-carboxylic acid CAS No. 1071433-06-1

2-Methyl-2H-indazole-4-carboxylic acid

Cat. No. B1320122
M. Wt: 176.17 g/mol
InChI Key: DPLXRRMSJKKHDU-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazole-4-carboxylic acid is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound contains a pyrazole ring fused to a benzene ring. The 2-methyl substitution indicates the presence of a methyl group at the second position of the indazole ring, and the carboxylic acid group is at the fourth position.

Synthesis Analysis

The synthesis of indazole derivatives can be complex and involves multiple steps. For instance, the methyl ester of 1H-indazole-3-carboxylic acid is formed through intramolecular aliphatic diazonium coupling, which is a reaction that involves the transformation of o-aminophenylacetic acid to o-diazoniumphenylacetic acid and subsequent reactions leading to the formation of indazole . Another method involves the conversion of 1-methyl-1H-Indazole 3-carboxylic acid into various amides and further heterocyclization to yield novel oxazole derivatives . These methods highlight the versatility and complexity of synthesizing indazole derivatives.

Molecular Structure Analysis

The molecular structure of indazole derivatives, such as the methyl ester of 1H-indazole-3-carboxylic acid, has been characterized by single-crystal x-ray diffraction. The analysis reveals that these molecules can crystallize as hydrogen-bonded trimers with a pseudo-threefold axis due to the slight rotation of the methylcarboxy groups out of the plane of the trimer . This structural information is crucial for understanding the chemical behavior and potential interactions of these compounds.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. The synthesis process itself involves reactions such as electrophilic diazonium ion addition, hydrazone–azo tautomerization, and heterocyclization . These reactions are influenced by factors such as extended conjugation and push–pull interactions, which can stabilize certain intermediates, making them more reactive .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The presence of a carboxylic acid group, for example, can affect the compound's solubility, acidity, and potential for forming salts and esters. The methyl group can contribute to the compound's hydrophobic character. The crystalline structure, as revealed by x-ray diffraction, can give insights into the compound's stability and solid-state properties . The NMR and IR spectra provide additional information on the compound's functional groups and chemical environment .

Scientific Research Applications

Antispermatogenic Agents

A series of halogenated 1-benzylindazole-3-carboxylic acids, closely related to 2-Methyl-2H-indazole-4-carboxylic acid, demonstrated potent antispermatogenic activity. This includes compounds like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, which were effective in reducing testicular weight and inhibiting spermatogenesis (Corsi & Palazzo, 1976).

Chemical Synthesis and Characterization

The synthesis and characterization of various derivatives of indazole carboxylic acids, including 1-methyl-1H-Indazole 3-carboxylic acid, have been detailed. These derivatives have been synthesized in moderate yields and thoroughly characterized using IR, 1H-NMR, and HRMS techniques (Reddy et al., 2013).

Structural and Energetic Analysis

A study reported the molar standard enthalpy of formation in both condensed and gas phases for various indazole derivatives, including 1H-indazole-3-carboxylic acid. This was done using isoperibolic calorimetry and thermogravimetry, offering insights into the energetic and structural influences of carbonyl and acetate groups in these compounds (Orozco-Guareño et al., 2019).

Synthesis of Novel Indazole Derivatives

Research on the synthesis of novel indazole derivatives, such as 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, has been conducted. These compounds have shown significant antiinflammatory properties in certain tests, highlighting their potential therapeutic applications (Nagakura et al., 1979).

Gas Sorption Studies

A study on a Cu(II) coordination polymer featuring 1H-indazole-5-carboxylic acid showed selective and hysteretic sorption of CO2. This highlights the potential of such structures in gas sorption and storage applications (Hawes et al., 2012).

Safety And Hazards

While the specific safety data sheet for “2-Methyl-2H-indazole-4-carboxylic acid” was not found, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the research of “2-Methyl-2H-indazole-4-carboxylic acid” and similar compounds involve the development of new synthetic approaches to indazoles , and the exploration of their bioactivities .

properties

IUPAC Name

2-methylindazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLXRRMSJKKHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597907
Record name 2-Methyl-2H-indazole-4-carboxylic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2H-indazole-4-carboxylic acid

CAS RN

1071433-06-1
Record name 2-Methyl-2H-indazole-4-carboxylic acid
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Record name 2-Methyl-2H-indazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H-indazole-4-carboxylic acid
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